molecular formula C14H13NO4S B2711283 3-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-26-4

3-[Methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2711283
CAS No.: 325721-26-4
M. Wt: 291.32
InChI Key: IGPBIKWXWPLGGT-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methyl(phenyl)sulfamoyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(phenyl)sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Biological Activity

3-[Methyl(phenyl)sulfamoyl]benzoic acid is a compound of increasing interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₃N₁O₄S. The compound features a benzoic acid core with a sulfamoyl group and a methyl-phenyl substituent, contributing to its unique biological activity.

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α) , crucial in the arachidonic acid cascade, leading to the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition suggests potential anti-inflammatory applications, particularly in managing pain and inflammation-related disorders .

Antibacterial Activity

The compound has demonstrated antibacterial properties , effective against both Gram-positive and some Gram-negative bacteria. Its mechanism may involve interference with bacterial DNA and RNA synthesis, leading to cell death .

Biochemical Pathways Affected

This compound may influence several biochemical pathways:

  • DNA/RNA Synthesis : By inhibiting the synthesis of nucleic acids, it disrupts normal cellular functions.
  • Inflammatory Pathways : Through cPLA2α inhibition, it modulates inflammatory responses, potentially reducing symptoms in conditions like arthritis.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

CompoundMIC (µg/mL)Activity
This compound25Effective against S. aureus
Ampicillin10Standard antibiotic

In Vivo Studies

In vivo studies have shown that derivatives of this compound can enhance immune responses when used as adjuvants in vaccine formulations. These compounds were found to activate NF-κB signaling pathways in immune cells, promoting the release of cytokines essential for immune responses .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

  • Anti-inflammatory Treatments : Its ability to inhibit cPLA2α suggests potential use in treating inflammatory diseases.
  • Antibiotic Development : The compound's antibacterial properties warrant further exploration for developing new antibiotics, especially against resistant strains.
  • Immunomodulation : As an adjuvant in vaccines, it could enhance vaccine efficacy by improving immune responses.

Properties

IUPAC Name

3-[methyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPBIKWXWPLGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325721-26-4
Record name 3-[methyl(phenyl)sulfamoyl]benzoic acid
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